

An In-depth Technical Guide to 2,4-Difluorobenzaldehyde

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Compound of Interest

Compound Name: 2,4-Difluorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Difluorobenzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical identity, physical properties, and established synthesis protocols, offering valuable insights for professionals in research and development.

Chemical Identity and Synonyms

The universally recognized IUPAC name for this compound is **2,4-difluorobenzaldehyde**.^[1] It is also commonly referred to by its synonym, Benzaldehyde, 2,4-difluoro-.^{[1][2][3][4]} The Chemical Abstracts Service (CAS) has assigned the registry number 1550-35-2 to this compound.^{[1][2][5][6][7]}

Physicochemical Properties

2,4-Difluorobenzaldehyde is a colorless to light yellow liquid under standard conditions.^{[4][5]} Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₄ F ₂ O[2][5][9]
Molecular Weight	142.10 g/mol [1][9][10]
Melting Point	2-3 °C[3][5]
Boiling Point	65-66 °C at 17 mmHg[5]
Density	1.299 g/mL at 25 °C
Refractive Index	n _{20/D} 1.498
InChI Key	WCGPCBACLBHDCI-UHFFFAOYSA-N[2][10]

Synthesis Methodologies

The synthesis of **2,4-Difluorobenzaldehyde** is crucial for its application in various industries. Several synthetic routes have been developed, each with distinct advantages. Below are detailed experimental protocols for key synthesis methods.

This method involves the bromination of 2,4-difluorotoluene followed by hydrolysis to yield the target aldehyde.

Experimental Protocol:

- A 250 mL three-necked flask is equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser.
- 50 grams (0.38 moles) of 2,4-difluorotoluene are heated to reflux with stirring.
- 41.5 mL of bromine is gradually added. The reaction is completed within 2.5 hours, during which the reflux temperature increases from 112°C to 155°C.
- In a separate 2-liter three-necked flask equipped with a stirrer and reflux condenser, 200 mL of water and 140 grams of calcium carbonate are added.
- The reaction mixture from the first step is carefully transferred to the second flask.

- Hydrolysis is carried out by refluxing the mixture with stirring for 18 hours.
- The resulting **2,4-Difluorobenzaldehyde** is separated by steam distillation.
- The collected oil is extracted with ether, and the combined organic extracts are dried over anhydrous MgSO_4 .
- The solvent is removed under reduced pressure, and the final product is purified by fractional distillation.[\[11\]](#)

This process involves the catalytic carbonylation of 1,3-difluorobenzene.

Experimental Protocol:

- The synthesis is carried out in a CO atmosphere at a pressure of 1.5 MPa.
- The reaction utilizes 1,3-difluorobenzene and carbon monoxide with AlCl_3 and HCl as catalysts.
- The optimal molar ratio of 1,3-difluorobenzene to AlCl_3 is 1.0:1.0.
- The reaction is maintained at a temperature of 60°C.
- The amount of HCl used is 1.0% of the total mass of the reaction mixture.
- The reaction is allowed to proceed for 20 hours to achieve a high yield and selectivity of **2,4-Difluorobenzaldehyde**.[\[12\]](#)

This modern approach utilizes a microchannel reactor for continuous production.

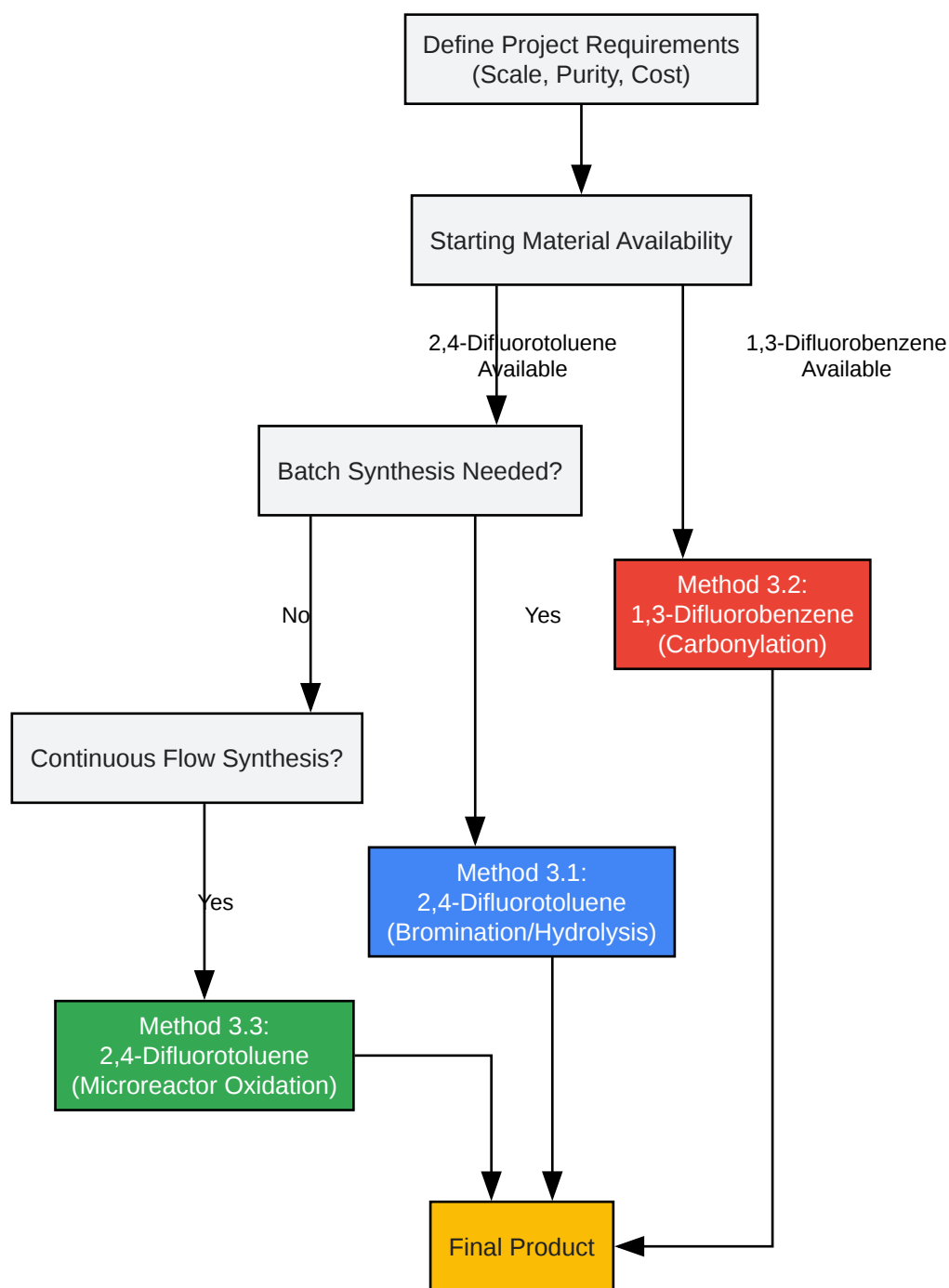
Experimental Protocol:

- A catalyst solution is prepared by dissolving cobalt acetate and sodium molybdate in a mixture of 2,4-difluorotoluene and acetic acid.
- An oxidizer solution is prepared by dissolving sodium bromide in 30% hydrogen peroxide.

- The reactant and oxidizer solutions are pumped into a microchannel reactor at controlled flow rates.
- The reaction is conducted at a temperature of 105 °C with a residence time of 400 seconds.
- The product stream is cooled to 0 °C and quenched with dichloromethane.
- The conversion of 2,4-difluorotoluene was reported to be 49.5% with a 31.1% yield of **2,4-difluorobenzaldehyde**.^[13] In another instance, with a reaction temperature of 125°C and a residence time of 900s, the conversion rate of 2,4-difluorotoluene was 42.1%, and the yield of **2,4-difluorobenzaldehyde** was 30.1%.^[14]

Logical Workflow for Synthesis Selection

The choice of a specific synthetic route depends on several factors including the availability of starting materials, required scale of production, and desired purity. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method.



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Caption: Logical workflow for selecting a synthesis method for **2,4-Difluorobenzaldehyde**.

Applications in Research and Development

2,4-Difluorobenzaldehyde is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[5] Its fluorine

substituents are known to enhance the biological activity and metabolic stability of target molecules, making it a valuable precursor in drug design.[5] Notably, it is an important intermediate in the synthesis of the antifungal medication fluconazole.[11] Furthermore, it finds applications in the development of specialty polymers and materials where its electronic properties can be leveraged.

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